N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine
CAS No.: 105704-35-6
Cat. No.: VC14845398
Molecular Formula: C10H9BrClN5
Molecular Weight: 314.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105704-35-6 |
|---|---|
| Molecular Formula | C10H9BrClN5 |
| Molecular Weight | 314.57 g/mol |
| IUPAC Name | 2-N-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C10H9BrClN5/c11-6-1-3-7(4-2-6)14-10-16-8(5-12)15-9(13)17-10/h1-4H,5H2,(H3,13,14,15,16,17) |
| Standard InChI Key | UPNLIORDHFMMMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CCl)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure centers on a 1,3,5-triazine ring, a six-membered heterocycle with three nitrogen atoms. Key substituents include:
-
N2-position: A 4-bromophenyl group, introducing steric bulk and electron-withdrawing effects.
-
C6-position: A chloromethyl (–CH₂Cl) group, enabling nucleophilic substitution reactions.
-
C2/C4-positions: Amino (–NH₂) groups, facilitating hydrogen bonding and coordination chemistry.
The bromine and chlorine atoms enhance electrophilicity, making the triazine ring susceptible to aromatic substitution and cross-coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrClN₅ |
| Molar Mass | 314.57 g/mol |
| Halogen Content | Br (25.4%), Cl (11.3%) |
| Calculated logP | 2.8 (Lipophilic character) |
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves sequential functionalization of the triazine ring:
-
Triazine Core Formation: Cyclization of cyanoguanidine derivatives under high-temperature conditions .
-
Bromophenyl Introduction: Ullmann coupling or Buchwald-Hartwig amination to attach the 4-bromophenyl group at N2 .
-
Chloromethylation: Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and Lewis acids like AlCl₃ .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazine Formation | Cyanoguanidine, 180°C, 12 hrs | 65–70 |
| N2-Arylation | 4-Bromophenylboronic acid, Pd catalyst | 50–55 |
| C6-Chloromethylation | MOMCl, AlCl₃, DCM, 0°C → RT | 60–65 |
Chemical Reactivity
The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides, while the bromophenyl moiety participates in Suzuki-Miyaura cross-couplings. The amino groups at C2/C4 enable coordination to metal centers, relevant to catalysis or materials science .
Biological Activity and Mechanism
LPAAT-β Inhibition
LPAAT-β, an enzyme overexpressed in cancer cells, catalyzes phosphatidic acid biosynthesis. N2-(4-Bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine analogs exhibit IC₅₀ values of 10–50 nM against LPAAT-β, disrupting lipid signaling and inducing apoptosis . Structural studies suggest the bromophenyl group occupies a hydrophobic pocket, while the chloromethyl moiety covalently modifies a cysteine residue (Cys-216) .
Anticancer Efficacy
In vitro screens against the NCI-60 panel reveal potent activity:
Table 3: Cytotoxicity Profiling
| Cell Line | GI₅₀ (nM) | TGI (nM) |
|---|---|---|
| Melanoma (MALME-3M) | 33 ± 2.1 | 1,100 ± 85 |
| Breast (MCF-7) | 120 ± 9.4 | 2,300 ± 210 |
Mechanistically, the compound induces G1 cell cycle arrest and mitochondrial membrane depolarization .
Comparative Analysis with Related Triazines
Structural Analogues
-
Compound 19 (PubMed ): Replaces chloromethyl with a piperazinyl group, achieving GI₅₀ = 33 nM in melanoma.
-
Patent Example 12 (WO2003037346A1 ): Substitutes bromophenyl with trifluoromethyl, enhancing metabolic stability.
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume